

# 1,5-Dibromo-2,4-dimethoxybenzene solubility in common lab solvents

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## Compound of Interest

Compound Name:	1,5-Dibromo-2,4-dimethoxybenzene
Cat. No.:	B1586223

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An In-depth Technical Guide to the Solubility of **1,5-Dibromo-2,4-dimethoxybenzene** in Common Laboratory Solvents

## Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of **1,5-dibromo-2,4-dimethoxybenzene**, a critical intermediate in pharmaceutical synthesis. Recognizing the limited availability of public, quantitative solubility data, this document synthesizes theoretical principles with established experimental evidence to offer a robust predictive model for its behavior in common laboratory solvents. Furthermore, this guide equips researchers with detailed, field-proven methodologies for the precise experimental determination of solubility, ensuring both scientific rigor and practical applicability in a drug development setting.

## Introduction: The Strategic Importance of **1,5-Dibromo-2,4-dimethoxybenzene**

**1,5-Dibromo-2,4-dimethoxybenzene** (CAS No. 136790-76-0) is a polysubstituted aromatic compound of significant interest to the scientific community. Its strategic importance is primarily as a key building block in the synthesis of high-value pharmaceutical agents, including the anti-HIV drug Elvitegravir and the anticancer compound Psoralidin.[\[1\]](#)[\[2\]](#) The efficiency of synthetic

routes, purification strategies (such as recrystallization), and formulation processes involving this intermediate is critically dependent on a thorough understanding of its solubility profile.

This guide addresses the practical need for reliable solubility data by first examining the physicochemical properties of the molecule to predict its behavior and then providing the experimental framework necessary for empirical validation.

Table 1: Physicochemical Properties of **1,5-Dibromo-2,4-dimethoxybenzene**

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>8</sub> Br <sub>2</sub> O <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	295.96 g/mol	<a href="#">[1]</a>
Appearance	White crystalline solid	<a href="#">[1]</a>
Melting Point	140–141 °C (413–414 K)	<a href="#">[1]</a>
Structure	(Structure rendered based on IUPAC name)	

## Theoretical Solubility Profile: A Mechanistic Approach

The principle of "like dissolves like" serves as the foundation for predicting solubility.[\[3\]](#) The molecular structure of **1,5-dibromo-2,4-dimethoxybenzene**—a benzene ring functionalized with two electron-withdrawing bromine atoms and two electron-donating methoxy groups—results in a molecule of moderate polarity.

- **Polarity and Intermolecular Forces:** The C-Br and C-O bonds create distinct dipole moments. The methoxy groups' oxygen atoms can act as hydrogen bond acceptors, while the overall molecule is incapable of hydrogen bond donation. The primary intermolecular forces at play are van der Waals forces and dipole-dipole interactions.
- **Solvent Interaction Causality:** For dissolution to occur, the energy released from solute-solvent interactions must be sufficient to overcome the solute-solute lattice energy and solvent-solvent interactions. Given its structure, **1,5-dibromo-2,4-dimethoxybenzene** is

expected to be most soluble in solvents that can engage in strong dipole-dipole interactions. Its solubility in nonpolar solvents is predicted to be limited, while its insolubility in water is expected due to the molecule's largely hydrophobic character.

## Logical Relationship: Structure to Solubility

The following diagram illustrates the logical flow from molecular structure to predicted solubility behavior.

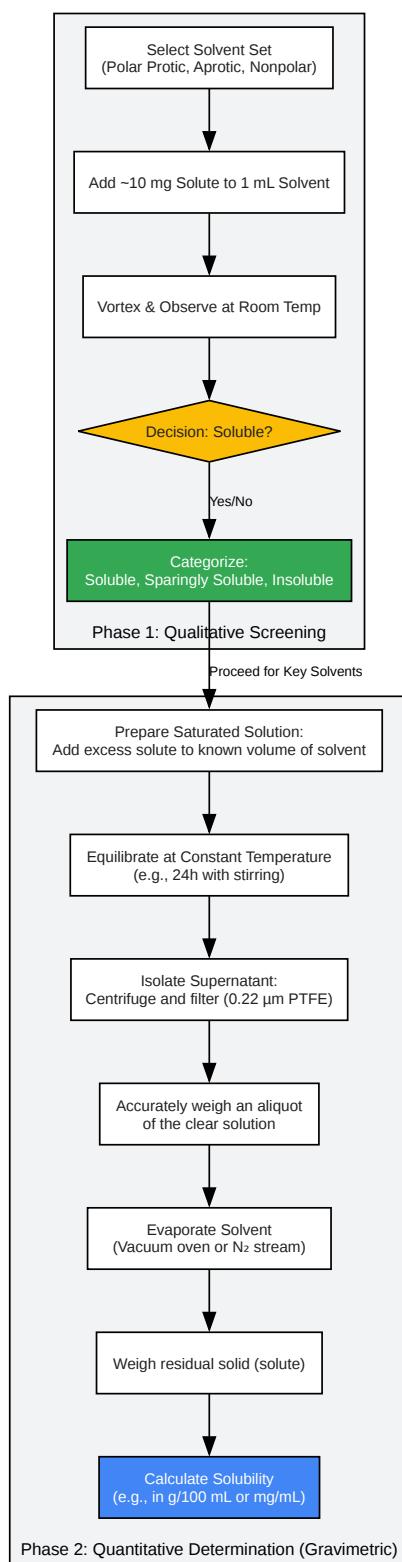


Diagram 2: Experimental Workflow for Solubility Determination

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